molecular formula C30H53Cl2N2PRuS B12307709 Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)

Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)

Cat. No.: B12307709
M. Wt: 676.8 g/mol
InChI Key: CFBYSYNPNAGHJT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) is a complex organometallic compound. It is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis. The compound has a molecular weight of 676.77 and a chemical formula of C30H53Cl2N2PRuS .

Preparation Methods

The synthesis of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxygen, and various organic ligands.

Scientific Research Applications

DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and oxidation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in industrial processes that require efficient and selective catalysts.

Mechanism of Action

The mechanism of action of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state and coordination environment. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar compounds to DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in terms of stability, reactivity, and selectivity. The uniqueness of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) lies in its specific ligand environment, which imparts distinct properties and reactivity .

Properties

Molecular Formula

C30H53Cl2N2PRuS

Molecular Weight

676.8 g/mol

IUPAC Name

dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C12H20N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;;;/h16-18H,1-15H2;3-7,13H,8-11H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

CFBYSYNPNAGHJT-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCNCCSC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.